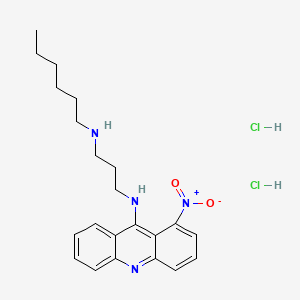
1,3-Propanediamine, N-hexyl-N'-(1-nitro-9-acridinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride is a chemical compound with the molecular formula C22H30Cl2N4O2 It is known for its unique structure, which includes a nitroacridine moiety and a hexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride typically involves the following steps:
Formation of the Nitroacridine Intermediate: The initial step involves the nitration of acridine to form 1-nitro-9-acridine. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitroacridine intermediate is then alkylated with hexylamine to introduce the hexyl group. This step is typically performed in the presence of a suitable base, such as sodium hydroxide, to facilitate the reaction.
Formation of the Diamine: The final step involves the reaction of the alkylated nitroacridine with 1,3-propanediamine to form the desired compound. This reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acridine derivatives.
科学的研究の応用
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The nitroacridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interact with proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-: Similar in structure but without the dihydrochloride form.
1,3-Propanediamine, N-hexyl-N’-(1-amino-9-acridinyl)-: Similar but with an amino group instead of a nitro group.
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-phenanthridinyl)-: Similar but with a phenanthridine moiety instead of acridine.
Uniqueness
1,3-Propanediamine, N-hexyl-N’-(1-nitro-9-acridinyl)-, dihydrochloride is unique due to its specific combination of a nitroacridine moiety and a hexyl chain, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in various fields of research.
特性
CAS番号 |
77280-91-2 |
|---|---|
分子式 |
C22H30Cl2N4O2 |
分子量 |
453.4 g/mol |
IUPAC名 |
N-hexyl-N'-(1-nitroacridin-9-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C22H28N4O2.2ClH/c1-2-3-4-7-14-23-15-9-16-24-22-17-10-5-6-11-18(17)25-19-12-8-13-20(21(19)22)26(27)28;;/h5-6,8,10-13,23H,2-4,7,9,14-16H2,1H3,(H,24,25);2*1H |
InChIキー |
JEWVXBXBNITZRB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


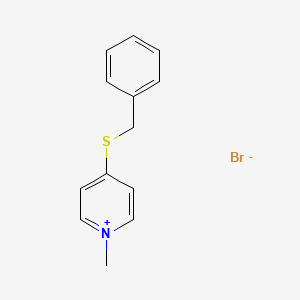
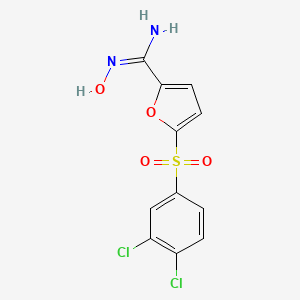
![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)

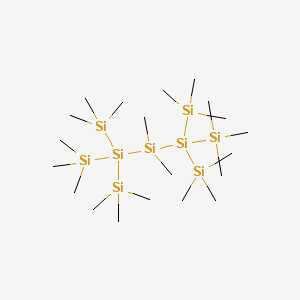
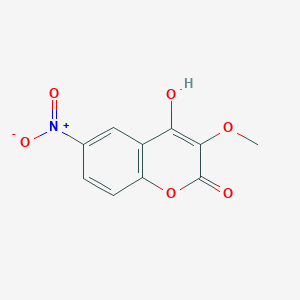
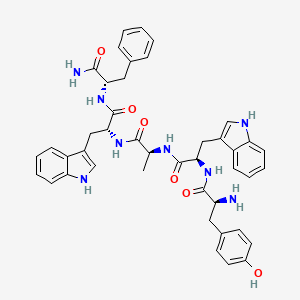
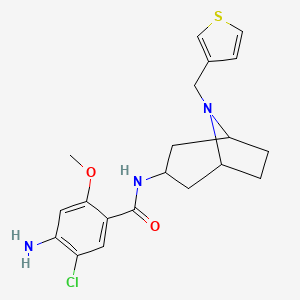
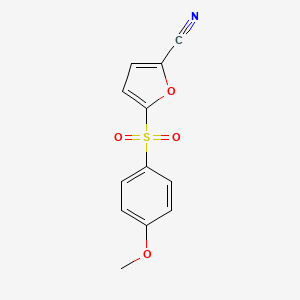
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
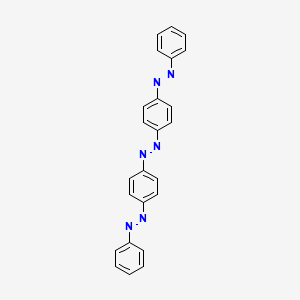


![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
